molecular formula C17H22F3O6P B13692153 Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate

Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate

Cat. No.: B13692153
M. Wt: 410.3 g/mol
InChI Key: VZOMQUQGTFJZCG-UHFFFAOYSA-N
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Description

Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is a complex organic compound that features a unique combination of functional groups, including a diethoxyphosphoryl group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as β-cyclodextrin supported sulfonic acid, which facilitates the reaction under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various phosphonates, phosphonic acids, and substituted derivatives, which can be further utilized in different chemical applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethoxyphosphoryl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is unique due to its combination of a diethoxyphosphoryl group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H22F3O6P

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl 4-diethoxyphosphoryl-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate

InChI

InChI=1S/C17H22F3O6P/c1-4-24-16(22)15(12-7-9-13(10-8-12)17(18,19)20)14(21)11-27(23,25-5-2)26-6-3/h7-10,15H,4-6,11H2,1-3H3

InChI Key

VZOMQUQGTFJZCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)CP(=O)(OCC)OCC

Origin of Product

United States

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